molecular formula C10H14N2OS B3387096 3-[(4-Methylphenyl)thio]propanohydrazide CAS No. 790270-94-9

3-[(4-Methylphenyl)thio]propanohydrazide

Cat. No.: B3387096
CAS No.: 790270-94-9
M. Wt: 210.3 g/mol
InChI Key: BFSJHFNWCPVHBJ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)thio]propanohydrazide is a useful research compound. Its molecular formula is C10H14N2OS and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenyl)sulfanylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)14-7-6-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSJHFNWCPVHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368853
Record name 3-[(4-methylphenyl)thio]propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790270-94-9
Record name 3-[(4-methylphenyl)thio]propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-[(4-Methylphenyl)thio]propanohydrazide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-[(4-Methylphenyl)thio]propanohydrazide in solution. In the absence of specific literature on this compound, this document outlines a systematic approach based on established principles of pharmaceutical stability analysis. We will explore the theoretical underpinnings of drug degradation, detail protocols for forced degradation studies, and describe the analytical methodologies required to identify and quantify degradation products. Furthermore, this guide will delve into the determination of kinetic and thermodynamic parameters, offering insights into the molecule's intrinsic stability and predicting its shelf-life. The methodologies described herein are designed to be self-validating and are grounded in authoritative scientific and regulatory principles.

Introduction: The Significance of Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, chief among them being the assurance of its stability. The thermodynamic stability of an active pharmaceutical ingredient (API) in solution is a critical quality attribute that dictates its efficacy, safety, and shelf-life. The molecule at the heart of this guide, this compound, possesses two key functional groups that are known to be susceptible to degradation: a hydrazide and a thioether linkage.

The hydrazide moiety, a derivative of carboxylic acid, is prone to hydrolysis, particularly under acidic or basic conditions.[1] The thioether group, on the other hand, is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[2] Understanding the interplay of these potential degradation pathways is paramount for the successful formulation and storage of any drug product containing this molecule.

This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to:

  • Predict and identify potential degradation pathways.

  • Develop and validate a stability-indicating analytical method.

  • Determine the kinetics and thermodynamics of degradation.

  • Ultimately, establish a comprehensive stability profile for this compound in solution.

Theoretical Framework: Understanding Degradation

The degradation of a pharmaceutical compound is a thermodynamic process driven by the tendency of the molecule to move to a lower energy state. The rate at which this occurs is governed by kinetics. A thorough understanding of both is essential for predicting and controlling degradation.

Key Degradation Pathways

The primary degradation pathways for organic molecules in pharmaceutical preparations are hydrolysis, oxidation, and photolysis.[1] For this compound, hydrolysis of the hydrazide bond and oxidation of the thioether are the most probable routes of degradation.[3]

  • Hydrolysis: This involves the cleavage of a chemical bond by the addition of water. The amide-like bond in the hydrazide group is susceptible to both acid- and base-catalyzed hydrolysis.[1]

  • Oxidation: This process involves the loss of electrons. The sulfur atom in the thioether linkage is electron-rich and can be readily oxidized by atmospheric oxygen or oxidizing agents, such as peroxides, to form a sulfoxide and subsequently a sulfone.[2][4]

  • Photolysis: Degradation can also be induced by exposure to light, particularly UV radiation. Aromatic systems and molecules with chromophores can absorb light energy, leading to the formation of excited states that can undergo various reactions.[5]

Thermodynamics of Degradation

The spontaneity of a degradation reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process. The Gibbs free energy is related to enthalpy (ΔH) and entropy (ΔS) by the following equation:

ΔG = ΔH - TΔS

Where:

  • ΔH (Enthalpy Change): The heat absorbed or released during the reaction. Most degradation reactions are exothermic (negative ΔH).

  • ΔS (Entropy Change): The change in the degree of disorder of the system. Degradation reactions that break down a large molecule into smaller ones generally have a positive ΔS.

  • T (Temperature): The absolute temperature in Kelvin.

Kinetics of Degradation

While thermodynamics indicates if a reaction can occur, kinetics describes how fast it will occur. The rate of degradation is often described by a rate law, and the order of the reaction (zero-order, first-order, second-order) determines how the rate depends on the concentration of the drug.[1] The Arrhenius equation relates the rate constant (k) to temperature and the activation energy (Ea):

k = A * e^(-Ea / RT)

Where:

  • A (Pre-exponential Factor): A constant related to the frequency of collisions between reacting molecules.

  • Ea (Activation Energy): The minimum energy required for a reaction to occur.

  • R (Gas Constant): 8.314 J/(mol·K).

  • T (Temperature): The absolute temperature in Kelvin.

By determining the activation energy, it is possible to predict the degradation rate at different temperatures, which is crucial for shelf-life estimation.[6]

Experimental Design: A Roadmap to Stability Assessment

A comprehensive stability assessment involves a series of well-designed experiments. The following workflow provides a logical progression from initial forced degradation studies to the determination of thermodynamic parameters.

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Kinetic & Thermodynamic Analysis cluster_2 Phase 3: Stability Profile & Shelf-Life Prediction A Synthesis & Characterization of this compound B Development of a Stability-Indicating HPLC Method A->B C Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal) B->C D Identification of Major Degradation Products (LC-MS, NMR) C->D E Kinetic Studies at Different Temperatures D->E F Determination of Reaction Order and Rate Constants (k) E->F H Isothermal Microcalorimetry (IMC) for Thermodynamic Parameters (ΔH, ΔG, ΔS) E->H G Calculation of Activation Energy (Ea) using Arrhenius Plot F->G I Data Analysis and Interpretation G->I H->I J Establishment of Degradation Profile and Pathways I->J K Shelf-Life Prediction (t90) J->K

Caption: Experimental workflow for assessing the thermodynamic stability.

Detailed Experimental Protocols

The following protocols provide a starting point for the experimental evaluation of this compound stability.

Synthesis of this compound

While the focus of this guide is on stability, a reliable source of the pure compound is essential. A potential synthetic route involves the reaction of methyl 3-mercaptopropionate with 4-methylthiophenol, followed by hydrazinolysis of the resulting ester. A similar synthesis for a related compound has been described.[7]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products.[8][9]

Protocol:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and assess peak purity.

  • Method Optimization: Adjust the gradient, flow rate, and temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation product peaks.[8]

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and pathways.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°C
Neutral Hydrolysis Water24-72 hours at 60°C
Oxidation 3% H₂O₂24-72 hours at room temp.
Thermal Degradation 80°C (in solid state)24-72 hours
Photostability ICH Q1B conditionsExpose to light

Protocol:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

  • Incubate the solutions under the conditions specified in Table 1.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the developed stability-indicating HPLC method.

  • For identification of degradation products, collect fractions of the major degradant peaks for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Kinetic and Thermodynamic Analysis

4.4.1. Kinetic Studies

  • Prepare solutions of the compound in a suitable buffer (e.g., phosphate buffer at pH 7.4).

  • Incubate the solutions at a minimum of three elevated temperatures (e.g., 40°C, 50°C, 60°C).

  • At various time intervals, withdraw samples and analyze the concentration of the remaining parent compound by HPLC.

  • Plot the natural logarithm of the concentration versus time to determine the reaction order and the rate constant (k) at each temperature. For a first-order reaction, this plot will be linear.[1]

  • Construct an Arrhenius plot by plotting ln(k) versus 1/T. The slope of this line is -Ea/R, from which the activation energy (Ea) can be calculated.

4.4.2. Isothermal Microcalorimetry (IMC)

IMC is a highly sensitive technique that can directly measure the heat flow associated with slow degradation processes, providing valuable thermodynamic data.[6][13]

Protocol:

  • Accurately weigh a sample of the compound in solution into an IMC ampoule.

  • Place the ampoule in the microcalorimeter and allow it to equilibrate.

  • Measure the heat flow over an extended period at a constant temperature.

  • The measured heat flow is directly proportional to the reaction rate.

  • By conducting experiments at several temperatures, the enthalpy of the degradation reaction (ΔH) can be determined.

Data Analysis and Interpretation

Identification of Degradation Products

Based on the structure of this compound, the following degradation products are plausible:

  • Hydrolysis: 3-[(4-Methylphenyl)thio]propanoic acid and hydrazine.

  • Oxidation: 3-[(4-Methylphenyl)sulfinyl]propanohydrazide (sulfoxide) and 3-[(4-Methylphenyl)sulfonyl]propanohydrazide (sulfone).

The structures of the observed degradation products should be confirmed using LC-MS and NMR.

G cluster_0 Potential Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis A This compound B 3-[(4-Methylphenyl)sulfinyl]propanohydrazide (Sulfoxide) A->B [O] D 3-[(4-Methylphenyl)thio]propanoic acid A->D H₂O / H⁺ or OH⁻ E Hydrazine A->E H₂O / H⁺ or OH⁻ C 3-[(4-Methylphenyl)sulfonyl]propanohydrazide (Sulfone) B->C Further Oxidation

Caption: Plausible degradation pathways of the target molecule.

Thermodynamic Profile

The data from kinetic studies and IMC can be combined to generate a comprehensive thermodynamic profile of the degradation process.

Table 2: Summary of Thermodynamic and Kinetic Parameters to be Determined

ParameterSymbolMethod of DeterminationSignificance
Rate Constant kHPLC kinetic studiesQuantifies the rate of degradation
Reaction Order nHPLC kinetic studiesDescribes the concentration dependence of the rate
Activation Energy EaArrhenius plot from kinetic studiesEnergy barrier for the degradation reaction
Enthalpy Change ΔHIsothermal MicrocalorimetryHeat released or absorbed during degradation
Gibbs Free Energy Change ΔGCalculated from ΔH and ΔSDetermines the spontaneity of degradation
Entropy Change ΔSCalculated from ΔG and ΔHChange in disorder during degradation
Shelf-Life Prediction

The shelf-life (t₉₀), the time it takes for 10% of the drug to degrade, can be estimated using the rate constant determined at a specific storage temperature (e.g., 25°C), extrapolated from the Arrhenius plot. For a first-order reaction:

t₉₀ = 0.105 / k

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for assessing the thermodynamic stability of this compound in solution. By systematically conducting forced degradation studies, developing a stability-indicating analytical method, and performing detailed kinetic and thermodynamic analyses, researchers can gain a deep understanding of the compound's intrinsic stability. This knowledge is not merely academic; it is fundamental to the development of a safe, effective, and stable pharmaceutical product. The principles and protocols detailed herein provide a clear path forward for the comprehensive stability characterization of this and other novel chemical entities.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–84. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Koenigbauer, M. J., Brooks, S. H., Rullo, G. R., & Couch, R. A. (1992). Solid-state stability testing of drugs by isothermal calorimetry. Pharmaceutical Research, 9(7), 939–944. [Link]

  • Henderson, T. (2023). Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Lab Manager. [Link]

  • Parenty, A., Button, W. G., & Ott, M. A. (2013). Zeneth: An Expert System To Predict the Forced Degradation of Organic Molecules. Molecular Pharmaceutics, 10(7), 2787–2797. [Link]

  • Waterman, K. C., & Swanson, J. T. (2004). Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation. Journal of Pharmaceutical Sciences, 93(9), 2266–2276. [Link]

  • Willauer, H. D., Hutto, F. T., & Holbrey, J. D. (2010). Kinetics of drug decomposition by heat conduction calorimetry. Pharmaceutical Research, 6(1), 20–27. [Link]

  • Alameda, B. M., Palmer, T. C., Sisemore, J. D., Pierini, N. G., & Patton, D. L. (2019). Hydrolytically Degradable Poly(β-thioether ester ketal) Thermosets via Radical-Mediated Thiol-ene Photopolymerization. Polymer Chemistry, 10(40), 5586–5595. [Link]

  • Pearson Education. (2024). Hydrolysis of Thioesters Explained. Pearson+. [Link]

  • S. D. Yadav, L. D. Chavan, O. K. Mahadwad, B. K. Magre. (2020). Review on Kinetic and Thermal Study of Oxidation and Degradation of Medicinal Drug. International Journal for Research in Applied Science & Engineering Technology, 8(4), 1583-1588. [Link]

  • Vaddeswaram, Guntur. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. [Link]

  • Sharp Services. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Agilent Technologies. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Agilent. [Link]

  • International Institute of Pharmacy. (2022). CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Patil, A. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • Garrett, C. G., et al. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry, 30(9), 2004-2012. [Link]

  • Hou, Y., Chang, S., Zhang, J., & Zhu, Q. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(15), 3669-3677. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Academia.edu. (n.d.). stability indicating hplc method development: a review. Academia.edu. [Link]

  • Ka, V. K., & Sunitha, P. G. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1031-1038. [Link]

  • Sharp Services. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. [Link]

  • Patil, A. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Bell, A. T., & Shylesh, S. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis, 191(1), 123-132. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • Hou, Y., Chang, S., Zhang, J., & Zhu, Q. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(15), 3669-3677. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Zhang, Y., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 3(11), 14837-14844. [Link]

  • Ka, V. K., & Sunitha, P. G. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1031-1038. [Link]

Sources

Literature review of thioether-linked propanohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thioether-Linked Propanohydrazide Derivatives Subtitle: Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Applications in Medicinal Chemistry

Executive Summary

In the landscape of medicinal chemistry, thioether-linked propanohydrazide derivatives represent a versatile, bifunctional scaffold bridging lipophilic aryl domains with polar, hydrogen-bonding hydrazide termini.[1] Unlike rigid amide linkers, the thioether-propyl chain (-S-CH₂-CH₂-CO-) introduces specific conformational flexibility and metabolic reactivity (via S-oxidation) that are critical for targeting metalloenzymes (e.g., Urease) and angiogenesis factors (e.g., MetAP-2).[1]

This technical guide synthesizes current literature to provide a roadmap for the design, synthesis, and biological evaluation of these derivatives. It is designed for researchers seeking to leverage this scaffold for anti-cancer , anti-microbial , and enzyme inhibition campaigns.[1]

Chemical Architecture & Pharmacophore Analysis

The core structure of 3-(arylthio)propanohydrazide consists of three distinct pharmacophoric zones, each amenable to specific optimization strategies:

  • Zone A: The Aryl Tail (Lipophilic Domain):

    • Function: Facilitates hydrophobic interactions and membrane permeability.

    • SAR Insight: Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring often enhance metabolic stability and potency against urease by modulating the electron density on the sulfur atom.

  • Zone B: The Thioether-Propyl Linker:

    • Function: Provides a 3-carbon spacing that prevents steric clash between the tail and the active site.

    • Metabolic Switch: The thioether sulfur (-S-) is a "soft" metabolic handle. It can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) in vivo, altering polarity and solubility—a feature exploited in ROS-responsive drug delivery systems.[1]

  • Zone C: The Hydrazide Head (Polar/Chelating Domain):

    • Function: Acts as a hydrogen bond donor/acceptor and a metal chelator.

    • Reactivity: The terminal -NH₂ is a nucleophile, ready for derivatization into Schiff bases (hydrazones) or cyclization into 1,2,4-triazoles and 1,3,4-oxadiazoles.[1]

Synthetic Strategies

The synthesis of thioether-linked propanohydrazides is robust, typically proceeding via a Thiol-Michael Addition followed by Hydrazinolysis . This route is preferred over alkyl halide substitution due to higher atom economy and milder conditions.

Core Synthesis Workflow

Synthesis_Workflow Thiol Aryl Thiol (Ar-SH) Ester Intermediate: 3-(Arylthio)propionate Ester Thiol->Ester Michael Addition (Base cat., Reflux/MW) Acrylate Methyl/Ethyl Acrylate (CH2=CH-COOR) Acrylate->Ester Product Target: 3-(Arylthio)propanohydrazide Ester->Product Hydrazinolysis (EtOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Derivs Schiff Bases / Triazoles (Functionalized) Product->Derivs Cyclization/Condensation

Figure 1: General synthetic pathway for thioether-linked propanohydrazides.[1] The modular nature allows for late-stage diversification at the hydrazide terminus.

Technical Protocol: Synthesis of 3-(Phenylthio)propanohydrazide

Step 1: Michael Addition (Esterification) [1]

  • Reagents: Thiophenol (10 mmol), Methyl Acrylate (12 mmol), Triethylamine (TEA) (catalytic, 0.5 mmol).[1]

  • Solvent: Ethanol or Methanol (anhydrous).[1]

  • Procedure: Mix thiophenol and TEA in solvent. Add methyl acrylate dropwise at 0°C to prevent polymerization. Reflux for 3–6 hours.

  • Validation: Monitor TLC (Hexane:EtOAc 8:2). Disappearance of thiol spot indicates completion.

  • Workup: Evaporate solvent. The resulting oil (ester) is usually pure enough for the next step.

Step 2: Hydrazinolysis

  • Reagents: 3-(Arylthio)propionate ester (from Step 1), Hydrazine Hydrate (80%, 5 equiv).[1]

  • Procedure: Dissolve ester in absolute ethanol. Add hydrazine hydrate. Reflux for 4–8 hours. Note: Excess hydrazine drives the equilibrium forward.

  • Purification: Cool the mixture. The hydrazide often precipitates as a white solid. Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Characterization:

    • IR: Look for doublet -NH₂ stretch (~3300, 3200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹).

    • ¹H-NMR (DMSO-d₆): Triplet at ~3.1 ppm (-S-CH₂-), Triplet at ~2.4 ppm (-CH₂-CO-), Broad singlet at ~9.0 ppm (-NH-), Broad singlet at ~4.2 ppm (-NH₂).[1]

Biological Applications & Mechanisms

A. Urease Inhibition (Anti-Helicobacter pylori)

Urease is a nickel-dependent metalloenzyme critical for H. pylori survival in the acidic stomach.[2] Thioether propanohydrazides act as potent inhibitors.

  • Mechanism: The hydrazide group (-CONHNH₂) coordinates with the bi-nickel center in the active site. The thioether sulfur may provide secondary anchoring via soft-soft interaction with nearby residues or metal ions.

  • SAR Insight: Derivatives with electron-donating groups (e.g., -OMe) on the aryl ring often show superior IC₅₀ values (low µM range) compared to standard hydroxamic acid inhibitors, likely due to enhanced hydrophobic fit in the active site pocket.[1]

B. Anti-Cancer Activity (MetAP-2 & ROS)

Recent studies highlight the efficacy of these derivatives against prostate (PC-3) and breast (MCF-7) cancer lines.

  • Target: Methionine Aminopeptidase-2 (MetAP-2), an enzyme overexpressed in tumors to support angiogenesis.[1][3]

  • ROS-Responsive Cytotoxicity: The thioether moiety can act as an intracellular ROS scavenger, oxidizing to sulfoxide. In polymer-drug conjugates, this oxidation triggers micelle disassembly and drug release specifically in the high-ROS tumor microenvironment.

C. Antimicrobial & Antiviral

Hybridization of the propanohydrazide scaffold with coumarins or 1,2,4-triazoles yields broad-spectrum antibiotics. The hydrazone derivatives (Schiff bases) are particularly effective against Gram-negative bacteria (E. coli, P. aeruginosa) by disrupting cell wall synthesis.[1]

Quantitative Data Summary

Table 1: Comparative Bioactivity of Selected Thioether Derivatives

Compound ClassR-Group (Aryl)Target / AssayPotency (IC₅₀/MIC)Reference
Flurbiprofen-Thioether 4-FluorophenylPC-3 (Prostate Cancer)5.12 µM[1]
Simple Thioether PhenylH. pylori Urease21.5 µM[2]
Thioether-Triazole 4-MethoxyphenylU-87 (Glioblastoma)High Cytotoxicity[3]
Sulfonohydrazide 4-FluorophenylX.[1] oryzae (Plant Pathogen)13.75 µg/mL[4]

Mechanism of Action Diagram

MOA_Urease Inhibitor Thioether Propanohydrazide ActiveSite Urease Active Site (Ni²⁺ -- Ni²⁺) Inhibitor->ActiveSite Enters Pocket Binding Chelation Complex (C=O and -NH2 bind Ni) ActiveSite->Binding Coordination Effect Hydrolysis Blocked (Urea cannot bind) Binding->Effect Steric/Electronic Inhibition Outcome Bacterial Death (Acid susceptibility) Effect->Outcome Loss of NH3 buffer

Figure 2: Proposed mechanism of urease inhibition.[1] The hydrazide moiety chelates the Nickel ions, while the thioether tail stabilizes the molecule within the hydrophobic channel.

Future Perspectives

  • PROTAC Linkers: The thioether-propyl chain is an ideal candidate for PROTAC (Proteolysis Targeting Chimera) linkers due to its tunable length and metabolic "softness."

  • Smart Delivery: Exploiting the thioether-to-sulfoxide oxidation switch allows for the design of prodrugs that are activated only under oxidative stress (e.g., inflammation or cancer), reducing systemic toxicity.

References

  • Synthesis, Anticancer Activity on Prostate Cancer Cell Lines and Molecular Modeling Studies of Flurbiprofen-Thioether Derivatives. PubMed. [Link][1]

  • Helicobacter pylori urease inhibition by rabeprazole, a proton pump inhibitor. PubMed. [Link][1]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. [Link][1]

  • Design, synthesis and bioactivity evaluation of novel thioether derivatives containing a sulfonohydrazide moiety. Taylor & Francis. [Link][1]

  • Efficient synthesis and antiproliferative activity of novel thioether-substituted flavonoids. PubMed. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases from 3-[(4-Methylphenyl)thio]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing Schiff bases (hydrazones) derived from 3-[(4-Methylphenyl)thio]propanohydrazide . This specific hydrazide scaffold, featuring a thioether linker and a


-tolyl moiety, is a privileged structure in medicinal chemistry, frequently serving as a precursor for antimicrobial, anti-inflammatory, and anticancer agents [1, 2].

The protocol utilizes an acid-catalyzed condensation reaction with aromatic aldehydes. It is designed to be self-validating , incorporating in-process controls (TLC monitoring) and definitive endpoint verification (spectral analysis) to ensure high reproducibility and yield.

Chemical Basis & Mechanism

The Reaction

The formation of the Schiff base involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde. This reversible reaction is catalyzed by mild acid, which activates the carbonyl group.

Reaction Scheme:



(Where R = 4-Methylphenyl)
Mechanistic Insight
  • Activation: The acid catalyst (Acetic Acid) protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Addition: The lone pair on the terminal nitrogen of the hydrazide attacks the activated carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Elimination: Proton transfer occurs, followed by the elimination of a water molecule to form the thermodynamically stable

    
     (azomethine) bond [3].
    

Materials & Reagents

Reagent/MaterialGrade/PurityRole
This compound >98% (HPLC)Nucleophile (Linker Scaffold)
Aromatic Aldehyde (e.g., Benzaldehyde)Synthesis GradeElectrophile
Ethanol (Absolute) >99.5%Solvent (Reaction Medium)
Glacial Acetic Acid ACS ReagentCatalyst
TLC Plates Silica Gel 60 F254In-Process Monitoring
Ethyl Acetate / n-Hexane HPLC GradeMobile Phase for TLC

Experimental Protocol

Pre-Reaction Preparation
  • Glassware: Oven-dried 100 mL round-bottom flask (RBF), reflux condenser, magnetic stir bar.

  • Stoichiometry: Calculate 1:1 molar equivalents of the hydrazide and the chosen aldehyde.

Synthesis Workflow

Step 1: Dissolution In the 100 mL RBF, dissolve 1.0 mmol of this compound in 15-20 mL of absolute ethanol. Stir at room temperature until a clear solution is obtained.

Step 2: Addition Add 1.0 mmol of the aromatic aldehyde to the solution.

  • Critical Step: Add 3-5 drops of Glacial Acetic Acid. This initiates the catalytic cycle.

Step 3: Reflux Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C) with continuous magnetic stirring.

  • Duration: Typically 3 to 6 hours . Reaction progress depends on the electronic nature of the aldehyde substituent (electron-withdrawing groups may accelerate the reaction).

Step 4: In-Process Control (Self-Validation) Monitor the reaction via Thin Layer Chromatography (TLC) every hour.

  • Mobile Phase: n-Hexane:Ethyl Acetate (7:3 or 6:4 v/v).

  • Endpoint: Disappearance of the hydrazide spot (lower

    
    ) and appearance of a new, less polar product spot (higher 
    
    
    
    ).

Step 5: Work-up & Isolation

  • Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Precipitation: In most cases, the Schiff base will precipitate as a solid upon cooling.

    • Troubleshooting: If no precipitate forms, concentrate the solvent to half-volume using a rotary evaporator and cool in an ice bath. Pouring the concentrate onto crushed ice can also induce precipitation.

  • Filtration: Filter the solid product under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and then with cold water to remove traces of acid and unreacted starting materials.

Step 6: Purification Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture to yield pure crystals. Dry in a vacuum desiccator over


.

Visualization: Synthesis Workflow

SchiffBaseSynthesis Start Start: Reactant Prep (1.0 mmol Hydrazide + 1.0 mmol Aldehyde) Dissolve Dissolve in Absolute Ethanol (15-20 mL) Start->Dissolve Catalyst Add Catalyst (3-5 drops Glacial Acetic Acid) Dissolve->Catalyst Reflux Reflux at 80°C (3-6 Hours) Catalyst->Reflux TLC TLC Monitoring (Hexane:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Precipitate Cool to RT / Ice Bath (Induce Precipitation) TLC->Precipitate Complete (New Spot) Filter Vacuum Filtration & Wash (Cold EtOH) Precipitate->Filter Recrystallize Recrystallization (EtOH or EtOH/DMF) Filter->Recrystallize FinalProduct Pure Schiff Base Product Recrystallize->FinalProduct

Caption: Step-by-step workflow for the acid-catalyzed synthesis of this compound Schiff bases.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral features must be verified. This acts as the Trustworthiness pillar of the protocol.[1]

TechniqueDiagnostic FeatureExpected Observation
FT-IR

Stretch
Disappearance of the hydrazide doublet (3300-3200 cm⁻¹).
FT-IR

Stretch
Shift in amide carbonyl frequency (approx. 1650-1680 cm⁻¹).
FT-IR

Stretch
Appearance of a new strong band at 1600-1620 cm⁻¹ (Azomethine).
¹H NMR Azomethine ProtonSinglet signal (

) between

8.0 - 8.6 ppm
(

).
¹H NMR NH ProtonSinglet signal (

) typically downfield (

10.0 - 12.0 ppm),

exchangeable.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate High solubility of productConcentrate solvent to 50%; add ice-cold water dropwise; scratch flask walls.
Oily Product Impurities or low MPTriturate with diethyl ether or n-hexane; freeze overnight.
Low Yield Incomplete reactionIncrease reflux time; add slightly more catalyst; ensure anhydrous conditions.
Multiple Spots (TLC) Hydrolysis or side reactionsEnsure reagents are dry; avoid excessive heating beyond completion.

References

  • Biological Activities of Schiff Bases: Chauhan, V., et al. (2023).[2][3][4][5][6] "A Review: The Biological Activities of Schiff Bases." International Journal of Scientific Research in Engineering and Management.

  • Hydrazone Synthesis Protocols: Chemistry Learner. (2025). "Hydrazone: Formation, Structure, and Reactions."[7]

  • Mechanism of Schiff Base Formation: MDPI. (2012). "Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals." Molecules.

  • Related Pyridine/Hydrazide Derivatives: National Institutes of Health (NIH). (2019). "Synthesis of novel Schiff bases containing arylpyrimidines as promising antibacterial agents."

Sources

Application of 3-[(4-Methylphenyl)thio]propanohydrazide in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Utilization of 3-[(4-Methylphenyl)thio]propanohydrazide in Heterocyclic Scaffolding

Executive Summary

This compound represents a critical "soft-hard" hybrid intermediate in medicinal chemistry. It combines a lipophilic, soft sulfur-linked p-tolyl tail with a hard, nucleophilic hydrazide head. This dual nature makes it an ideal precursor for constructing diverse nitrogen-sulfur heterocycles—specifically 1,2,4-triazoles , 1,3,4-oxadiazoles , and 4-thiazolidinones —which are pharmacophores frequently associated with antimicrobial, anti-inflammatory, and anticancer activities.

This guide provides validated protocols for synthesizing this core scaffold and deploying it to generate high-value heterocyclic libraries.

Synthesis of the Core Scaffold

The synthesis relies on a high-yielding, two-step sequence: a base-catalyzed Michael addition followed by nucleophilic acyl substitution.

Step 1: Michael Addition (Esterification)
  • Reaction: p-Thiocresol + Methyl Acrylate

    
     Methyl 3-[(4-methylphenyl)thio]propanoate.
    
  • Rationale: The thiolate anion is a powerful nucleophile that attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ester.

Protocol:

  • Reagents: Dissolve p-thiocresol (0.1 mol) in methanol (50 mL). Add Methyl acrylate (0.1 mol) and a catalytic amount of triethylamine (TEA) or piperidine (0.5 mL).

  • Conditions: Reflux for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Work-up: Evaporate the solvent under reduced pressure. The residue is usually a pure oil or low-melting solid.

  • Yield Expectation: >85%.

Step 2: Hydrazinolysis
  • Reaction: Methyl ester + Hydrazine Hydrate

    
     this compound.
    
  • Rationale: Hydrazine acts as a potent alpha-effect nucleophile, displacing the methoxy group.

Protocol:

  • Reagents: Dissolve the ester from Step 1 (0.05 mol) in absolute ethanol (30 mL). Add Hydrazine hydrate (99%, 0.1 mol) dropwise.

  • Conditions: Reflux for 4–6 hours.

  • Isolation: Cool the mixture to

    
    . The hydrazide will crystallize as a white/off-white solid.[1]
    
  • Purification: Filter and recrystallize from ethanol.

  • Validation: Melting point typically ranges between 80–90°C (compound dependent). IR spectrum should show doublet -NH stretching at 3200–3300 cm

    
     and amide carbonyl at ~1660 cm
    
    
    
    .[2]

Application Protocols: Heterocyclic Derivatization

Application A: Synthesis of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring is a bioisostere of the amide bond and improves metabolic stability.

Mechanism: The hydrazide reacts with carbon disulfide (


) in basic media to form a potassium dithiocarbazate salt, which undergoes intramolecular cyclization upon heating.

Protocol:

  • Salt Formation: Dissolve this compound (0.01 mol) in ethanol (20 mL) containing KOH (0.015 mol).

  • Addition: Add

    
     (0.02 mol) slowly with stirring at room temperature. A precipitate (potassium salt) may form.
    
  • Cyclization: Reflux the mixture for 8–12 hours until

    
     evolution ceases (lead acetate paper test).
    
  • Work-up: Concentrate the solvent, dilute with water, and acidify with dilute HCl to pH 4–5.

  • Result: The precipitate is 5-{2-[(4-methylphenyl)thio]ethyl}-4H-1,2,4-triazole-3-thiol .

Application B: Synthesis of 1,3,4-Oxadiazoles

Oxadiazoles act as lipophilic spacers in drug design.

Protocol (Cyclodehydration):

  • Reagents: Mix the hydrazide (0.01 mol) with an aromatic carboxylic acid (0.01 mol) in

    
     (5 mL).
    
  • Conditions: Reflux for 4–6 hours.

    
     acts as both solvent and dehydrating agent.
    
  • Work-up: Pour the cooled reaction mixture onto crushed ice carefully (exothermic hydrolysis of

    
    ). Neutralize with 
    
    
    
    solution.
  • Result: Precipitate of 2-Aryl-5-{2-[(4-methylphenyl)thio]ethyl}-1,3,4-oxadiazole .

Application C: Synthesis of 4-Thiazolidinones

This route involves a Schiff base intermediate, creating a scaffold often screened for anticonvulsant activity.

Protocol:

  • Step 1 (Schiff Base): Reflux the hydrazide (0.01 mol) with an aromatic aldehyde (0.01 mol) in ethanol with a catalytic drop of glacial acetic acid for 2–4 hours. Isolate the hydrazone.

  • Step 2 (Cyclization): Dissolve the hydrazone (0.005 mol) in dry benzene or toluene. Add thioglycolic acid (0.01 mol).

  • Dean-Stark Trap: Reflux for 10–12 hours using a Dean-Stark apparatus to remove water.

  • Work-up: Wash the organic layer with

    
     to remove excess acid, dry over 
    
    
    
    , and evaporate.

Structural & Mechanistic Visualization

The following diagram illustrates the divergent synthesis pathways from the core hydrazide scaffold.

G start p-Thiocresol ester Methyl 3-[(4-methylphenyl) thio]propanoate start->ester Methyl Acrylate Michael Addition hydrazide CORE SCAFFOLD: 3-[(4-Methylphenyl)thio] propanohydrazide ester->hydrazide N2H4·H2O Reflux triazole 1,2,4-Triazole-3-thiol (Antimicrobial) hydrazide->triazole CS2 / KOH Cyclization oxadiazole 1,3,4-Oxadiazole (Anti-inflammatory) hydrazide->oxadiazole R-COOH / POCl3 Dehydration hydrazone Schiff Base (Hydrazone) hydrazide->hydrazone Ar-CHO Cat. AcOH thiazolidinone 4-Thiazolidinone (Anticonvulsant) hydrazone->thiazolidinone HS-CH2-COOH Cyclocondensation

Figure 1: Divergent synthetic pathways transforming the p-tolylthio-hydrazide core into bioactive heterocycles.

Quantitative Data Summary

Derivative ClassReagentsReaction Time (h)Typical Yield (%)Key Spectral Feature (IR)
Core Hydrazide

, EtOH
4–685–92

: 3200-3300 cm

1,2,4-Triazole

, KOH,

8–1270–80

: 1610 cm

,

: 2550 cm

1,3,4-Oxadiazole

,

4–665–75

: 1080 cm

4-Thiazolidinone

, Toluene
10–1260–70

(lactam): 1690–1720 cm

References

  • Narayana Swamy, G., et al. (2010). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 2(1), 271-278. Link

  • Popiołek, Ł. (2017).[3] Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 22(12), 2097. Link

  • Desai, N. C., et al. (2021).[4][5] Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Medicinal Chemistry Research. Link

  • Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Link

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Thioether Stability in Hydrazide Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing oxidation of the thioether group (Methionine) during hydrazide reactions. Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Guide & Troubleshooting.

Executive Summary & Mechanism of Failure

The Core Problem: Hydrazide bioconjugation typically relies on the generation of aldehydes via Sodium Periodate (


)  oxidation of carbohydrate residues (e.g., sialic acid).[1][2] While effective, periodate is a potent oxidant that does not exclusively target vicinal diols. It readily attacks the nucleophilic sulfur atom of Methionine (Met)  residues, converting the thioether group (-S-) into a sulfoxide (-S=O).

Why this matters:

  • Loss of Affinity: If the oxidized Methionine is located in the Complementarity-Determining Region (CDR) of an antibody or the binding pocket of a protein, binding affinity can drop by orders of magnitude.

  • Aggregation: Oxidation increases the polarity of the side chain, potentially destabilizing the hydrophobic core and leading to aggregation.

  • FcRn Binding: For therapeutic antibodies, oxidation of Met252 or Met428 (in the Fc region) can reduce binding to the neonatal Fc receptor (FcRn), significantly shortening the drug's half-life.

Mechanism of Action (Visualized)

The following diagram illustrates the competitive pathways between the desired aldehyde formation and the undesired thioether oxidation.

PeriodatePathways NaIO4 Sodium Periodate (NaIO4) Glycan Target: Sialic Acid (Vicinal Diol) NaIO4->Glycan  Preferred at 0°C / 1mM   Met Off-Target: Methionine (Thioether) NaIO4->Met  High Temp / >10mM   Intermediate Cyclic Periodate Ester Glycan->Intermediate  Fast   Sulfoxide Methionine Sulfoxide (+16 Da Mass Shift) Met->Sulfoxide  Nucleophilic Attack   Aldehyde Aldehyde Group (Ready for Hydrazide) Intermediate->Aldehyde  Bond Cleavage  

Figure 1: Competitive oxidation pathways. Controlling temperature and concentration biases the reaction toward the blue path (Glycan) and suppresses the red path (Methionine).

Optimized Protocol: The "Mild Oxidation" System

To prevent thioether oxidation, you must operate within a specific thermodynamic window where sialic acid oxidation is kinetically favored over methionine oxidation.

The "Gold Standard" Protocol

Use this protocol for monoclonal antibodies (mAbs) and glycosylated proteins.

ParameterOptimized ConditionRationale
Oxidant Conc. 1.0 mM

High concentrations (>10 mM) drive the reaction toward Met oxidation and non-specific glycan cleavage.
Temperature 0°C (Ice Bath) Critical. Lowering T slows Met oxidation significantly more than diol cleavage.
Buffer pH pH 5.5 (Na-Acetate)Acidic pH facilitates selective cleavage of sialic acid. Avoid amine-containing buffers (Tris).[2]
Duration 30 Minutes Sufficient for surface sialic acids; prolonged exposure increases internal Met oxidation risk.
Quenching Immediate Desalting Chemical quenchers (glycerol) can be slow; rapid removal via Zeba™ spin columns or dialysis is safer.
Step-by-Step Workflow
  • Buffer Exchange: Equilibrate protein into 0.1 M Sodium Acetate, pH 5.5 . (Avoid PBS if possible; phosphate is acceptable but acetate is superior for oxidation efficiency).

  • Prepare Oxidant: Prepare a fresh 20 mM Sodium Meta-Periodate stock solution in water. Do not store this; make it immediately before use.

  • Reaction: Add the stock to your protein solution to achieve a final concentration of 1.0 mM .

  • Incubation: Incubate at 0°C (on ice) for 30 minutes in the dark.

  • Stop/Purify: Immediately pass the sample through a desalting column (e.g., Sephadex G-25) equilibrated in the conjugation buffer (e.g., PBS pH 7.2 or MES pH 6.0).

  • Conjugation: Add your hydrazide-activated payload immediately.

Troubleshooting & FAQs

Q1: I see a +16 Da (or multiples thereof) mass shift in my LC-MS analysis. What happened?

Diagnosis: This is the signature of Methionine oxidation (Oxygen = 16 Da). Root Cause:

  • Periodate concentration was too high (>2-5 mM).

  • Incubation was performed at Room Temperature (RT).

  • The protein was not purified quickly enough after oxidation. Corrective Action:

  • Repeat using the 0°C / 1 mM protocol.

  • Pro Tip: If you cannot lower the oxidant concentration (e.g., you need to oxidize internal sugars like mannose), add a scavenger. Co-incubate with 5 mM free Methionine during the reaction. The free Met acts as a "sacrificial lamb," absorbing the oxidant before it damages the protein.

Q2: My antibody aggregate levels increased after conjugation.

Diagnosis: Hydrophobic surface modification. Root Cause: Oxidation of surface Methionines creates polar sulfoxides, disrupting the hydration shell and unfolding local hydrophobic pockets. Corrective Action:

  • Verify oxidation conditions.[2][3][4]

  • Check pH: Hydrazide coupling is most efficient at pH 4.5–6.0. However, antibodies can aggregate at their pI. If your mAb has a pI near 6.0, perform the coupling at pH 7.2 using Aniline (10-100 mM) as a catalyst. Aniline accelerates hydrazone formation at neutral pH, allowing you to avoid the destabilizing acidic conditions.

Q3: Can I reverse the oxidation if it has already occurred?

Answer: Theoretically, yes; practically, no. Explanation: Enzymes like Methionine Sulfoxide Reductase (MsrA/B) can reverse this in biological systems. However, using these enzymes on a purified bioconjugate is expensive, difficult to optimize, and may require reducing co-factors (DTT/DTE) that would sever the antibody's disulfide bridges. Prevention is the only viable strategy.

Q4: My conjugation yield is low with the "Mild" protocol.

Diagnosis: Insufficient aldehyde generation. Root Cause: The target protein may have low sialic acid content, or the sialic acids are O-acetylated (resistant to periodate). Corrective Action:

  • Enzymatic Alternative: Instead of chemical oxidation, use Galactose Oxidase (targets terminal Gal/GalNAc) or Sialyltransferase + Azide-Sialic Acid (Click Chemistry). These methods are enzyme-specific and strictly avoid Methionine oxidation.

Advanced Troubleshooting Logic

Use this decision tree to diagnose issues with your specific conjugate.

Troubleshooting Start Issue Detected CheckMass LC-MS Analysis: Is there a +16 Da shift? Start->CheckMass YesShift YES: Met Oxidation CheckMass->YesShift NoShift NO: Other Issue CheckMass->NoShift Process1 Was reaction at 0°C? YesShift->Process1 CheckAgg Check Aggregation (SEC-HPLC) NoShift->CheckAgg Process2 Was NaIO4 > 1mM? Process1->Process2 Yes Action1 Action: Switch to 0°C Reduce Time Process1->Action1 No Action2 Action: Reduce NaIO4 to 1mM OR Add Free Met Scavenger Process2->Action2 Yes Action3 Action: Use Aniline Catalyst at pH 7.0 CheckAgg->Action3 High Aggregation

Figure 2: Diagnostic workflow for optimizing hydrazide conjugation stability.

References

  • Hermanson, G. T. (2013).[5] Bioconjugate Techniques (3rd ed.).[5] Academic Press.[2][6]

    • The authoritative source on periodate chemistry and minimizing side reactions.
  • Thermo Fisher Scientific. (n.d.).[6] Sodium meta-Periodate User Guide.

    • Provides specific stoichiometry for sialic acid vs.
  • Chumsae, C., et al. (2007). "Arginine modifications by methylglyoxal: discovery in a recombinant monoclonal antibody and contribution to acidic species." Analytical Chemistry.

    • Discusses oxidative modific
  • Wang, W., et al. (2011). "Impact of Methionine Oxidation in Human IgG1 Fc on Serum Half-Life of Monoclonal Antibodies." Molecular Immunology.

    • Establishes the biological consequence (FcRn binding loss)

Sources

Technical Support: Optimization of Sterically Demanding 4-Methylphenyl Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Technical Guide & Troubleshooting Portal Subject: Overcoming Steric and Electronic Barriers in 4-Methylphenyl (p-Tolyl) Installation Assigned Specialist: Senior Application Scientist, Catalysis Division

The "Hidden" Steric Challenge

User Query: "The 4-methylphenyl group is para-substituted. Why am I seeing low yields and steric resistance during coupling?"

Technical Insight: While the 4-methylphenyl (


-tolyl) group lacks the direct ortho-hindrance of a 2-methylphenyl group (A-value ~3.0 vs 1.7 kcal/mol for methyl), it presents a unique "distal bulk" challenge. In drug discovery, installing this moiety onto an already crowded scaffold (e.g., ortho-substituted heterocycles) creates a "clash at the interface."

Furthermore, a common diagnostic error is confusing sterics with electronics . The methyl group is an electron-donating group (EDG).

  • As the Electrophile (Ar-X): The EDG increases electron density on the ring, making the C-X bond stronger and oxidative addition slower .

  • As the Nucleophile (Ar-B(OH)₂): The EDG makes the aryl ring more nucleophilic, generally aiding transmetallation, provided the catalyst pocket isn't too crowded.

This guide addresses the systemic steric hindrance when the


-tolyl group meets a bulky mating partner.

Protocol Module: Advanced Cross-Coupling (Suzuki-Miyaura)

Problem: Standard Pd(PPh


)

fails to couple 4-methylphenylboronic acid with sterically hindered halides (e.g., ortho-substituted chlorides).
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

To force a


-tolyl group onto a crowded scaffold, you must switch from "first-generation" catalysts to bulky, electron-rich ligands like SPhos  or XPhos .

Why it works:

  • Cone Angle: These ligands are massive. They force the Palladium center to remain mono-ligated [L

    
    Pd(0)], which is the active species.[1]
    
  • Reductive Elimination: In crowded systems, the formation of the C-C bond (reductive elimination) is the rate-determining step. The bulk of XPhos "squeezes" the product out of the metal center.

Validated Protocol: The "G3" Method

Recommended for installing 4-methylphenyl onto hindered aryl chlorides.

ComponentReagentEquiv.[2][3][4][5][6]Notes
Catalyst XPhos Pd G3 (Precatalyst)0.02 (2 mol%)Air-stable. Activates immediately upon base addition.
Nucleophile 4-Methylphenylboronic acid1.5Excess required for hindered couplings.
Electrophile Hindered Aryl Chloride1.0Limiting reagent.
Base K

PO

(0.5 M in H

O)
3.0The biphasic system is crucial.
Solvent THF or 1,4-Dioxane-Degassed.

Step-by-Step:

  • Charge a vial with Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF (0.2 M concentration wrt halide).

  • Add degassed 0.5 M K

    
    PO
    
    
    
    aqueous solution.
  • Stir vigorously at room temperature for 30 mins. If no reaction, heat to 60°C.

    • Note: XPhos is active enough to couple many chlorides at RT.

Decision Matrix: Ligand Selection

Use this logic flow to select the correct catalyst system for your specific substrate.

LigandSelection Start START: Coupling 4-Methylphenyl SubstrateType Analyze Coupling Partner (Halide) Start->SubstrateType Unhindered Unhindered (e.g., 4-bromopyridine) SubstrateType->Unhindered No Sterics Hindered Hindered / Ortho-Substituted (e.g., 2-chloro-3-methylpyridine) SubstrateType->Hindered Steric Clash StandardCat Use Pd(dppf)Cl2 or Pd(PPh3)4 Unhindered->StandardCat ReactionType Reaction Type? Hindered->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald SPhos Use SPhos Pd G3 (Universal Hindered) Suzuki->SPhos General XPhos Use XPhos Pd G3 (Extremely Hindered) Suzuki->XPhos Max Bulk BrettPhos Use BrettPhos Pd G3 (Primary Amines) Buchwald->BrettPhos RuPhos Use RuPhos Pd G3 (Secondary Amines) Buchwald->RuPhos

Figure 1: Decision matrix for catalyst selection based on the steric environment of the coupling partner.

Troubleshooting & FAQs

Q1: My reaction turns black immediately, and I get low yields. Is this catalyst decomposition?

Diagnostic: Yes, this is "Palladium Black" precipitation. Cause: The 4-methylphenyl group is electron-rich. If you are using a hindered halide, the Oxidative Addition step is slow. Meanwhile, the Pd(0) species is unstable and aggregates. Resolution:

  • Switch to a Precatalyst (G3/G4): These release the active species slowly into the solution.

  • Increase Ligand/Metal Ratio: If using free ligand and Pd salt, use a 2:1 or 3:1 ratio (L:Pd) to stabilize the metal center.

Q2: I am seeing significant homocoupling of my 4-methylphenylboronic acid (4,4'-dimethylbiphenyl).

Diagnostic: Oxidative homocoupling is competing with the cross-coupling. Cause:

  • Presence of Oxygen (O

    
     promotes homocoupling).
    
  • Transmetallation is too fast relative to oxidative addition. Resolution:

  • Strict Degassing: Sparge solvents with Argon for 15+ mins.

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour.

  • Base Switch: Switch from K

    
    CO
    
    
    
    to K
    
    
    PO
    
    
    or KF . Fluoride bases often suppress homocoupling in electron-rich boronic acids.
Q3: Purification is difficult; the product co-elutes with the starting material.

Technical Insight: The 4-methyl group adds lipophilicity but minimal polarity change compared to a phenyl group. Resolution:

  • 
    -Stacking Separation:  Use a Phenyl-Hexyl  or PFP (Pentafluorophenyl)  HPLC/Flash column. The interaction between the stationary phase and the electron-rich 
    
    
    
    -tolyl ring is distinct from non-methylated rings.
  • Crystallization: 4-Methylphenyl derivatives often crystallize better than phenyl analogs due to the symmetry and packing efficiency of the para-methyl group. Try slow evaporation from MeOH/DCM.

Mechanism of Steric Relief

Understanding why bulky ligands work is crucial for troubleshooting.

CatalyticCycle L1Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Slow with EDG) L1Pd->OxAdd + Ar-Cl PdArX L-Pd(II)-Ar-X (Crowded) OxAdd->PdArX TransMet Transmetallation (+ 4-Tolyl-B) PdArX->TransMet PdArAr L-Pd(II)-(Ar)(Tol) (Severe Steric Clash) TransMet->PdArAr RedElim Reductive Elimination (Steric Relief) PdArAr->RedElim Bulk drives this RedElim->L1Pd + Product

Figure 2: The catalytic cycle. Note that in the 'Reductive Elimination' step, the bulky ligand (L) clashes with the substrates, physically forcing them to bond and leave the metal center to relieve strain.

References

  • Buchwald, S. L., et al. (2005). Universal Ligands for the Suzuki-Miyaura Coupling: SPhos and XPhos. Journal of the American Chemical Society.

  • Sigma-Aldrich (Merck). Buchwald Phosphine Ligands User Guide.

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling Mechanism and Recent Advances.

  • BenchChem. Comparison of Phosphine Ligands in Sterically Demanding Couplings.

Sources

Technical Support Center: Stability Optimization for 3-[(4-Methylphenyl)thio]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

User Status: You are currently working with 3-[(4-Methylphenyl)thio]propanohydrazide (Structure: 4-Me-Ph-S-CH2-CH2-CO-NH-NH2). The Problem: You require stability in acidic environments , where this compound is inherently labile. The Solution: Stability in acid is not binary; it is a kinetic battle. To win, you must manipulate water activity (


) , temperature , and oxidative exposure .

In acidic media, this molecule faces three distinct threats:

  • Hydrolysis: Acid-catalyzed cleavage of the hydrazide bond to form the carboxylic acid.

  • Cyclization: Acid-catalyzed dehydration to form 1,3,4-oxadiazoles (often a synthesis goal, but here a degradation product).

  • Sulfide Oxidation: The thioether linkage is susceptible to oxidation to sulfoxides/sulfones, accelerated by trace metals often found in acidic buffers.

Diagnostic Module: The Chemistry of Degradation

Before applying fixes, you must identify which degradation pathway is active in your system.

Mechanism of Failure

The hydrazide moiety (-CONHNH2) is the "soft target." In the presence of protons (


), the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. Water attacks this carbon, leading to cleavage. Simultaneously, the thioether (-S-) can act as a nucleophile or be oxidized.
Pathway Visualization

DegradationPathways Reactant 3-[(4-Methylphenyl)thio] propanohydrazide Protonation Protonated Intermediate (Activated Carbonyl) Reactant->Protonation + H+ Oxidation Oxidation Path (+ [O]) Reactant->Oxidation Oxidizing Acids/Air Hydrolysis Hydrolysis Path (+ H2O) Protonation->Hydrolysis High Water Activity Cyclization Cyclization Path (- H2O) Protonation->Cyclization Dehydrating Cond. Prod_Acid Degradant A: Carboxylic Acid + Hydrazine Hydrolysis->Prod_Acid Prod_Oxa Degradant B: 1,3,4-Oxadiazole Cyclization->Prod_Oxa Prod_Sulf Degradant C: Sulfoxide/Sulfone Oxidation->Prod_Sulf

Figure 1: Primary degradation pathways in acidic media. Hydrolysis is the dominant risk in aqueous acid; Cyclization dominates in anhydrous acid.

Operational Protocols: Enhancing Stability

Do not rely on hope. Implement these self-validating protocols to extend half-life (


).
Protocol A: Solvent Engineering (Reducing Water Activity)

The rate of hydrolysis is directly proportional to the concentration of water. In acidic conditions, you must "starve" the reaction of water by using organic co-solvents.

ParameterRecommendationScientific Rationale
Primary Solvent Acetonitrile (ACN) or Methanol Reduces dielectric constant and water concentration, slowing nucleophilic attack [1].
Acid Choice Formic Acid (0.1%) over TFATFA is a stronger acid (

) and catalyzes hydrolysis 10-100x faster than Formic acid (

).
Water Content Keep aqueous fraction < 20% Hydrolysis kinetics drop significantly when water is the minor component.
Temperature 4°C (Ice Bath) Arrhenius equation dictates that reducing T from 25°C to 4°C reduces degradation rate by ~4-5x.
Protocol B: The "Quench-and-Analyze" Workflow

If you must expose the compound to acid (e.g., for a reaction step or HPLC mobile phase), follow this strict timeline.

  • Preparation: Dissolve compound in 100% DMSO first (Stock: 10 mM).

  • Acid Exposure: Dilute into acidic media immediately before use.

  • The 30-Minute Rule: Analyze or react within 30 minutes.

  • Quenching: If collecting fractions or stopping a reaction, immediately neutralize with Ammonium Bicarbonate (pH 8) or Tris Buffer . Do not leave in acidic solution.

Protocol C: Prevention of Thioether Oxidation

The sulfur atom in the chain is liable to oxidize to a sulfoxide (


) in acidic buffers, especially if dissolved oxygen or trace metals are present.
  • Additive: Add EDTA (1 mM) to chelate trace metals (Fe, Cu) that catalyze oxidation.

  • Degassing: Sparge buffers with Argon or Nitrogen for 10 minutes prior to use.

Troubleshooting Guide (FAQ)

Q1: I see a new peak in my LC-MS with a mass of [M+16]. Is this hydrolysis? A: No. A mass shift of +16 Da indicates Oxidation (formation of the sulfoxide).

  • Root Cause:[1][2][3] Your acidic buffer contains dissolved oxygen or you are using an oxidizing acid.

  • Fix: Degas solvents and add an antioxidant like Ascorbic Acid or simply protect from light and air.

Q2: My compound is precipitating in the acidic buffer. A: The hydrazide is relatively polar, but the 4-Methylphenyl thioether tail is lipophilic.

  • Root Cause:[1][2][3] Upon hydrolysis, the resulting carboxylic acid (3-[(4-methylphenyl)thio]propanoic acid) is less soluble in water than the hydrazide precursor.

  • Fix: Increase the percentage of Acetonitrile or DMSO.

Q3: I see a peak at [M-18]. What happened? A: You have triggered Cyclization .

  • Root Cause:[1][2][3] Loss of water (18 Da) indicates the formation of a 1,3,4-oxadiazole ring. This happens in strong acid, especially if heat is applied.

  • Fix: Lower the temperature immediately. If using TFA, switch to Acetic or Formic acid.

Q4: Can I store the compound in 0.1% TFA for 24 hours? A: Absolutely not.

  • Prediction: You will observe >15% degradation to the carboxylic acid.

  • Protocol: Store as a lyophilized powder or in pure DMSO at -20°C. Only introduce acid at the moment of the experiment.

Decision Matrix for Experimental Design

Use this logic flow to determine the optimal handling method for your specific application.

DecisionTree Start Start: Handling This compound AcidRequired Is Acid Required? Start->AcidRequired NoAcid Use Neutral Buffer (PBS pH 7.4) or DMSO AcidRequired->NoAcid No YesAcid Why is Acid Needed? AcidRequired->YesAcid Yes HPLC HPLC/LCMS Analysis YesAcid->HPLC Separation Reaction Chemical Reaction YesAcid->Reaction Synthesis HPLCFix Use Formic Acid (0.1%) Keep Autosampler at 4°C Run Fast Gradient HPLC->HPLCFix ReactionFix Monitor Time Strictly Quench with NH4HCO3 Avoid Heat Reaction->ReactionFix

Figure 2: Decision matrix for solvent and handling selection.

References

  • Cox, R. A., & Yates, K. (1984).[3] Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613–1619.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708-2711. (Context on hydrazide/azole chemistry).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-[(4-Methylphenyl)thio]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's purity is paramount. For novel compounds like 3-[(4-Methylphenyl)thio]propanohydrazide, a robust analytical method is not just a regulatory requirement but the bedrock of quality control. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for purity analysis, moving beyond a simple checklist to explain the causality behind each experimental choice. We will objectively compare the performance of a hypothetical method against established acceptance criteria, supported by illustrative experimental data.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] This guide is structured to align with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, which are recognized globally by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The Analytical Challenge: this compound

This compound is a molecule of interest with potential pharmaceutical applications. Its structure, featuring a thioether linkage and a hydrazide functional group, presents specific analytical considerations. The presence of the sulfur atom in the thioether group makes the molecule susceptible to oxidation, potentially forming sulfoxide and sulfone derivatives. The hydrazide group, while key to its potential activity, can also be involved in degradation pathways such as hydrolysis. A reliable purity method must be able to separate the intact active pharmaceutical ingredient (API) from these potential impurities and any process-related impurities from its synthesis.

Foundational Strategy: Reversed-Phase HPLC

For a molecule of this nature, reversed-phase HPLC is the chromatographic mode of choice. The non-polar to moderately polar character of this compound allows for good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is a suitable choice given the presence of the aromatic phenyl ring, which will exhibit significant absorbance.

The Workflow of Method Validation

The validation process is a systematic series of experiments designed to verify the performance of the analytical method.[1] Each parameter assesses a different aspect of the method's reliability.

G cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

I. Specificity: The Cornerstone of Purity Analysis

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. For a purity method, this means demonstrating that the peak for this compound is free from interference from impurities, degradation products, and placebo components (if in a formulated product).

Experimental Protocol:
  • Forced Degradation Studies: Subject the this compound drug substance to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main peak in the stressed samples. The peak purity analysis compares the spectra across the peak to determine if it is spectrally homogeneous.

Comparison and Interpretation:
ConditionObservationsPeak Purity IndexConclusion
Acid Hydrolysis (0.1N HCl, 60°C, 4h) Major degradation peak observed at RRT 0.85.>0.999Pass
Base Hydrolysis (0.1N NaOH, 60°C, 2h) Two major degradation peaks at RRT 0.70 and 1.20.>0.999Pass
Oxidation (3% H2O2, RT, 8h) Significant degradation with a major peak at RRT 1.15 (likely sulfoxide).>0.999Pass
Thermal (80°C, 48h) Minor degradation observed.>0.999Pass
Photolytic (ICH guidelines) Minor degradation observed.>0.999Pass

A Peak Purity Index greater than 0.999 indicates that the main peak is spectrally pure and there is no co-eluting peak, thus demonstrating the specificity of the method.

II. Linearity and Range: Quantifying the Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][6]

Experimental Protocol:
  • Standard Preparation: Prepare a series of at least five concentrations of this compound reference standard, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration for impurity analysis.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Comparison and Interpretation:
ParameterResultAcceptance CriteriaConclusion
Correlation Coefficient (r²) 0.9998≥ 0.999Pass
Y-intercept Close to zeroReportPass
Range LOQ to 150% of targetDefined by applicationPass

An r² value of 0.9998 indicates a strong linear relationship between concentration and peak area, confirming the method's suitability for quantitative analysis within the defined range.

III. Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. For purity analysis, accuracy is often determined by spike recovery experiments, where known amounts of impurities are added to the drug substance.

Experimental Protocol:
  • Sample Spiking: Spike the this compound drug substance with known amounts of a key impurity (if available) or the API itself at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for an impurity).

  • Analysis: Analyze these spiked samples in triplicate.

  • Calculation: Calculate the percentage recovery of the spiked analyte.

Comparison and Interpretation:
Spiked LevelMean Recovery (%)%RSDAcceptance CriteriaConclusion
50% 99.50.890.0 - 110.0%Pass
100% 101.20.590.0 - 110.0%Pass
150% 98.90.990.0 - 110.0%Pass

The high recovery rates across all levels demonstrate the method's accuracy in quantifying impurities.

IV. Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[2]

Experimental Protocol:
  • Repeatability: One analyst prepares and analyzes six individual samples of this compound at the target concentration on the same day and with the same equipment.

  • Intermediate Precision: A second analyst repeats the experiment on a different day with a different HPLC system.

  • Calculation: Calculate the % Relative Standard Deviation (%RSD) for the results from both sets of experiments.

Comparison and Interpretation:
ParameterAnalyst 1 / Day 1 (%RSD)Analyst 2 / Day 2 (%RSD)Acceptance CriteriaConclusion
Impurity 1 1.21.5≤ 5.0%Pass
Impurity 2 1.82.1≤ 5.0%Pass
Total Impurities 0.91.1≤ 2.0%Pass

The low %RSD values for both repeatability and intermediate precision indicate that the method is precise and will yield consistent results under typical laboratory variations.

V. Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

There are several methods to determine LOD and LOQ. The signal-to-noise (S/N) ratio approach is common.

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation: Inject solutions at the determined LOQ concentration multiple times (e.g., six) and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

Comparison and Interpretation:
ParameterResult (as % of target concentration)Acceptance CriteriaConclusion
LOD (S/N ≈ 3) 0.01%ReportPass
LOQ (S/N ≈ 10) 0.03%ReportPass
Precision at LOQ (%RSD) 4.5%≤ 10%Pass

These results confirm the method's sensitivity for detecting and quantifying trace-level impurities.

VI. Robustness: Reliability Under Deliberate Variation

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Protocol:
  • Parameter Variation: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analysis: Analyze a sample under each of these varied conditions.

  • Evaluation: Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.

Comparison and Interpretation:
Parameter VariedImpact on Resolution (Critical Pair)Impact on Impurity QuantificationConclusion
Flow Rate +0.2 mL/min MinimalNo significant changeRobust
Flow Rate -0.2 mL/min MinimalNo significant changeRobust
Temperature +5°C MinimalNo significant changeRobust
Temperature -5°C MinimalNo significant changeRobust
% Organic +2% MinimalNo significant changeRobust
% Organic -2% MinimalNo significant changeRobust

The method is considered robust as minor changes in the operational parameters did not significantly affect the results.

G cluster_0 Input Parameters cluster_1 Output Metrics Flow Flow Rate Robustness Robustness Evaluation Flow->Robustness Temp Temperature Temp->Robustness MobilePhase Mobile Phase Composition MobilePhase->Robustness Resolution Resolution Tailing Tailing Factor Quantification Quantification Robustness->Resolution Robustness->Tailing Robustness->Quantification

Caption: Relationship between input parameters and output metrics in a robustness study.

Conclusion

The comprehensive validation of this HPLC method for the purity analysis of this compound demonstrates its suitability for its intended purpose. The method is specific, linear, accurate, precise, sensitive, and robust. The data presented in this guide, while illustrative, provides a clear framework for researchers, scientists, and drug development professionals to follow when validating their own analytical methods. Adherence to these principles ensures the generation of reliable data, which is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.[1] The lifecycle approach to analytical methods, as emphasized in recent guidelines, means that this validation is not a one-time event; the method's performance should be monitored over time to ensure it remains fit for purpose.[3][8]

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Scrivener, P. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Retrieved from [Link]

  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Fellman, D., et al. (n.d.). Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection. Clinical Chemistry. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of hydrazides 2a–c on a chiral stationary phase. Retrieved from [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Andersson, A. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. Retrieved from [Link]

  • Borman, P. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Jeffery, D. W., et al. (2015, January 6). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. ACS Publications. Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

Sources

Publish Comparison Guide: FTIR Characterization of 3-[(4-Methylphenyl)thio]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Methylphenyl)thio]propanohydrazide is a critical synthetic intermediate, primarily used in the development of antimicrobial agents, anti-inflammatory drugs, and heterocyclic derivatives like oxadiazoles and triazoles. Its structural integrity hinges on two distinct functionalities: the thioether linkage (sulfide) and the hydrazide moiety .

This guide provides a definitive spectral analysis of this compound. Unlike generic spectral lists, we compare its FTIR profile against its synthetic precursor (the ester) and its common derivatives (Schiff bases), establishing a self-validating protocol for reaction monitoring and purity assessment.

Part 1: The Spectral Fingerprint

Molecular Vibration Map

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating domains. The formula C₁₀H₁₄N₂OS comprises:

  • Aromatic Domain: The p-tolyl group (4-methylphenyl).

  • Linker Domain: The thioether (-S-) and propyl chain (-CH₂CH₂-).

  • Functional Domain: The hydrazide group (-C(=O)NHNH₂).

Characteristic Peaks Table

The following data represents the consensus range for 3-(arylthio)propanohydrazides based on structural analogs and functional group physics.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational ModeDiagnostic Value
3180 – 3350 Medium/BroadN-HStretching (sym/asym)Critical: Confirming hydrazide formation. Doublet often visible (-NH₂).
3030 – 3060 WeakAr C-HStretchingDistinguishes aromatic protons from aliphatic.
2910 – 2960 MediumAlkyl C-HAsym. StretchingMethyl group (Ar-CH₃) and propyl chain.
2840 – 2880 MediumAlkyl C-HSym. StretchingMethylene (-CH₂-) groups.
1640 – 1670 StrongC=O Amide I StretchingPrimary ID: The carbonyl peak is lower than esters due to resonance.
1520 – 1550 MediumN-H / C-NAmide II (Bending)Confirms the amide linkage (-C(=O)NH-).
1450 – 1600 MediumC=CRing SkeletonAromatic ring breathing modes.
1220 – 1280 MediumC-NStretchingConnects the carbonyl carbon to the nitrogen.
810 – 840 StrongAr C-HOut-of-Plane BendingFingerprint: Confirms para-substitution (1,4-disubstituted benzene).
600 – 700 WeakC-SStretchingThioether linkage (often obscured but diagnostic if visible).

Part 2: Comparative Analysis (The "Alternatives")

In drug development, a "good" spectrum is defined by what is absent as much as what is present. We compare the product against its immediate upstream and downstream alternatives to validate synthesis.

Scenario A: Synthesis Monitoring (Precursor vs. Product)

Alternative: Ethyl 3-[(4-methylphenyl)thio]propanoate (The Ester Precursor).

  • The Challenge: Did the hydrazinolysis reaction go to completion?

  • The Marker:

    • Ester (Precursor): Shows a sharp C=O stretch at 1730–1750 cm⁻¹ .

    • Hydrazide (Product): The C=O shifts significantly to 1640–1670 cm⁻¹ (Amide I band) due to the electron-donating nature of the adjacent nitrogen.

    • Validation: If you see a peak >1700 cm⁻¹, your product is contaminated with unreacted ester.

Scenario B: Derivatization (Product vs. Schiff Base)

Alternative: Hydrazone/Schiff Base derivative (The Next Step).

  • The Challenge: Confirming condensation with an aldehyde.

  • The Marker:

    • Hydrazide (Starting Material): Distinct -NH₂ doublet at 3200–3300 cm⁻¹ .

    • Schiff Base (Product): The -NH₂ bands disappear. A new C=N (Imine) band appears at 1600–1620 cm⁻¹ .

Visualization: The Reaction Monitoring Workflow

The following diagram illustrates the spectral shifts that validate the chemical pathway.

G cluster_peaks Key Spectral Markers Ester Precursor: Ester (Ethyl 3-[(4-methylphenyl)thio]propanoate) Hydrazide TARGET: Hydrazide (this compound) Ester->Hydrazide Shift: C=O 1735 -> 1660 cm⁻¹ Appear: NH₂ 3300 cm⁻¹ Schiff Derivative: Schiff Base (Hydrazone) Hydrazide->Schiff Disappear: NH₂ 3300 cm⁻¹ Appear: C=N 1610 cm⁻¹ Peak1 Ester C=O ~1735 cm⁻¹ Peak2 Amide I (C=O) ~1660 cm⁻¹ Peak3 Imine C=N ~1610 cm⁻¹

Caption: Spectral shift workflow for validating the synthesis of this compound.

Part 3: Experimental Protocol (E-E-A-T)

To ensure reproducibility, follow this standardized protocol.

Method 1: KBr Pellet (Gold Standard for Resolution)

Best for resolving sharp aromatic overtones and fingerprint regions.

  • Preparation: Dry the sample in a vacuum desiccator for 2 hours to remove moisture (water interferes with N-H/O-H regions).

  • Mixing: Grind 1 mg of sample with 100 mg of spectroscopic-grade KBr in an agate mortar.

  • Pressing: Apply 10 tons of pressure for 2 minutes to form a transparent disc.

  • Scan: 4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • QC Check: Ensure baseline transmission is >80% at 4000 cm⁻¹. If <60%, regrind (particle size is too large, causing scattering).

Method 2: ATR (Attenuated Total Reflectance)

Best for rapid screening and high-throughput analysis.

  • Crystal Selection: Diamond or ZnSe crystal.

  • Application: Place solid directly on the crystal. Apply high pressure using the clamp to ensure intimate contact.

  • Correction: Apply "ATR Correction" in software (penetration depth varies with wavelength) to match transmission library spectra.

  • Note: Peak intensities (especially C-H stretch) may appear weaker than in KBr.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general functional group assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Link

  • Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science & Technology, 4(1), 97-118. Link

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for amide and ester shifts).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Detailed tables for sulfur and hydrazine compounds).

Structural Confirmation of 3-[(4-Methylphenyl)thio]propanohydrazide: A Comparative Guide to Elemental Analysis vs. Modern Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes environment of medicinal chemistry, 3-[(4-Methylphenyl)thio]propanohydrazide serves as a critical scaffold for synthesizing bioactive heterocycles, including 1,3,4-oxadiazoles and pyrazoles. While modern laboratories heavily rely on High-Resolution Mass Spectrometry (HRMS) for rapid identification, this guide argues that Elemental Analysis (CHNS) remains the superior method for establishing bulk purity—a requirement for biological assay reproducibility.

This guide objectively compares Elemental Analysis against HRMS and NMR, providing theoretical data, experimental protocols, and a decision-making framework for validating this sulfur-containing intermediate.

Part 1: The Molecule & The Challenge

The Target: this compound

This compound is a nucleophilic intermediate synthesized via the hydrazinolysis of methyl 3-[(4-methylphenyl)thio]propanoate. Its structural integrity is vital because impurities here propagate into final drug candidates, skewing IC50 values in cytotoxicity assays.

Molecular Specifications:

  • Formula:

    
    
    
  • Molecular Weight: 210.29 g/mol

  • Physical State: White to off-white crystalline solid.

The Analytical Gap

A common pitfall in hydrazide synthesis is the "Purity Paradox." A sample may show a pristine single peak on an LC-MS chromatogram (confirming identity) yet fail in biological applications. Why?

  • Solvent Trapping: Hydrazides are hygroscopic and can form hydrogen-bonded networks with solvents (ethanol, water) that do not ionize in MS.

  • Inorganic Contamination: Residual hydrazine hydrate or inorganic salts (catalysts) are invisible to standard UV/MS detection but significantly alter the molecular weight per weight (MW/w) ratio.

Part 2: Comparative Analysis of Characterization Methods

This section evaluates the three primary methods for confirming the hydrazide, ranking them by their ability to determine "true" purity.

Method A: Combustion Analysis (CHNS) — The Gold Standard
  • Principle: The sample is flash-combusted at >1000°C. Gases (

    
    ) are separated via GC and quantified.
    
  • Sulfur Consideration: For this specific molecule, the thioether linkage requires a CHNS configuration. Standard CHN analyzers may suffer from catalyst poisoning by sulfur unless Tungsten (VI) oxide or Vanadium (V) oxide additives are used to ensure complete oxidation of sulfur to

    
    .
    
Method B: High-Resolution Mass Spectrometry (HRMS)
  • Principle: Measures the mass-to-charge ratio (

    
    ) of ionized molecules.
    
  • Limitation: It is a qualitative identity tool, not a quantitative purity tool. It cannot detect impurities that do not ionize (e.g., inorganic salts) or are suppressed by the matrix.

Method C: Quantitative NMR (qNMR)
  • Principle: Uses internal standards to integrate proton signals.

  • Limitation: While powerful, it requires a high-purity internal standard and is susceptible to baseline errors if the sample contains paramagnetic impurities (common in sulfur chemistry if metal catalysts were used).

Summary Comparison Table
FeatureElemental Analysis (CHNS) HRMS (ESI-TOF) 1H NMR
Primary Output Bulk Purity (% by weight)Molecular Identity (Exact Mass)Structural Connectivity
Detects Solvates? Yes (Discrepancy in C/H)No (Usually evaporated/invisible)Yes (If protonated)
Detects Inorganics? Yes (Values drop uniformly)NoNo
Sulfur Specificity High (Quantifies S ratio)High (Isotope pattern)Low (Inferred)
Sample Destructive? Yes (~2–5 mg)NoNo
Publication Std. Required (

)
Required ( < 5 ppm error)Required

Part 3: Experimental Data & Validation

Theoretical Composition

To validate the compound, the experimental data must fall within the journal-standard tolerance of


 of these calculated values.

Table 1: Theoretical CHNS Values for


 (MW: 210.29) 
ElementCalculationTheoretical %
Carbon (C)

57.11%
Hydrogen (H)

6.71%
Nitrogen (N)

13.32%
Sulfur (S)

15.25%
Simulated Case Study: The "Wet" Sample

Scenario: A researcher synthesizes the hydrazide using ethanol as a solvent and dries it on a rotary evaporator only.

  • HRMS Result:

    
     (Match). Conclusion:  "Pure."
    
  • EA Result (Actual):

    • C: 56.10% (Diff: -1.01%)

    • H: 7.10% (Diff: +0.39%)

    • N: 12.50% (Diff: -0.82%)

  • Diagnosis: The lowered Carbon/Nitrogen and elevated Hydrogen indicate trapped Ethanol (

    
    ). The HRMS missed this, but EA flagged the bulk impurity, preventing an erroneous biological assay.
    

Part 4: Detailed Experimental Protocols

Synthesis Workflow (Context)
  • Michael Addition: React 4-methylbenzenethiol with methyl acrylate in the presence of a catalytic base (e.g., Piperidine) to form Methyl 3-[(4-methylphenyl)thio]propanoate.

  • Hydrazinolysis: Reflux the ester with 80% Hydrazine Hydrate in ethanol for 4–6 hours.

  • Isolation: Cool to precipitate the solid hydrazide.

Purification & Preparation for EA (Critical)

Standard drying is insufficient for hydrazides.

  • Recrystallization: Recrystallize crude solid from hot Ethanol/Water (ratio dependent on solubility).

  • Vacuum Drying: Place crystals in a vacuum oven at 45°C for 24 hours over

    
     (desiccant) to remove water/ethanol.
    
  • Homogenization: Lightly crush the dried crystals into a fine powder using an agate mortar to ensure uniform combustion.

Elemental Analysis Procedure (CHNS Mode)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube (configured for CHNS).

  • Calibration: Use Sulfanilamide as the standard (C=41.84%, H=4.68%, N=16.27%, S=18.62%). It mimics the S-N content of the target.

  • Sample Weight: Weigh 2.0 – 3.0 mg (

    
     mg) into tin capsules.
    
  • Additives: Add ~5-10 mg of Vanadium Pentoxide (

    
    )  to the tin capsule.
    
    • Why? Sulfur can form stable sulfates or char.

      
       acts as a flux and oxygen donor, ensuring complete conversion of organic sulfur to 
      
      
      
      .
  • Run Parameters:

    • Furnace Temp: 950°C (Combustion), 670°C (Reduction).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds.

Part 5: Visualization of Logic & Workflow

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow for confirming the structure and purity of the hydrazide.

AnalyticalWorkflow Start Crude this compound Purification Recrystallization & Vacuum Drying (Remove Solvents) Start->Purification HRMS HRMS (ESI-TOF) Check Exact Mass Purification->HRMS NMR 1H NMR Check Connectivity Purification->NMR Decision1 Identity Confirmed? HRMS->Decision1 NMR->Decision1 Decision1->Purification If No (Wrong Structure) EA Elemental Analysis (CHNS) Check Bulk Purity Decision1->EA If Yes Compare Compare Exp. vs Theo. (Tolerance ± 0.4%) EA->Compare Pass PASS: Validated Reference Standard Compare->Pass Within Limits Fail_Solvent FAIL: Recalculate for Solvate (Re-dry) Compare->Fail_Solvent High H/C Deviation Fail_Impurity FAIL: Inorganic/Side Product (Re-purify) Compare->Fail_Impurity All Values Low Fail_Solvent->Purification Fail_Impurity->Purification

Caption: Figure 1. Validation workflow integrating Spectrometry (Identity) and Elemental Analysis (Purity). Note the feedback loops for failed purity checks.

Diagram 2: Synthesis & Chemical Pathway

Visualizing the synthesis to identify potential impurities (e.g., unreacted thiol or ester) that EA detects.

SynthesisPath Thiol 4-Methylbenzenethiol (p-Thiocresol) Ester Intermediate Ester (Methyl 3-[(4-methylphenyl)thio]propanoate) Thiol->Ester Michael Addition (Base Cat.) Acrylate Methyl Acrylate Acrylate->Ester Product Target Hydrazide This compound Ester->Product Reflux (EtOH) Hydrazine Hydrazine Hydrate (NH2NH2 · H2O) Hydrazine->Product Impurity1 Impurity: Unreacted Ester (Detected by C% shift) Product->Impurity1 Incomplete Rxn Impurity2 Impurity: Trapped Hydrazine (Detected by High N%) Product->Impurity2 Poor Drying

Caption: Figure 2. Synthetic pathway highlighting specific impurities that alter Elemental Analysis profiles.

References

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega.[1] Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (Analogous methodology). Retrieved from [Link]

  • University of California, Davis. (2012). Experimental characterization of sulfur interference in XRF and Combustion data. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(4-Methylphenyl)thio]propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. 3-[(4-Methylphenyl)thio]propanohydrazide, a compound featuring both a thioether and a hydrazide moiety, requires a nuanced disposal strategy rooted in a thorough understanding of its potential chemical reactivity and biological hazards.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring that your disposal plan is not only compliant but also scientifically sound and inherently safe.

Hazard Profile and Risk Assessment: A Dual-Moiety Perspective

Proper disposal begins with a comprehensive understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for this compound is not always available, we can infer its hazard profile by examining its constituent functional groups: the hydrazide and the thioether (organosulfide).

  • Hydrazide Group: Hydrazine and its derivatives are classified as hazardous substances. They are known to be corrosive, toxic, and are often treated as potential carcinogens.[1][2] Handling these compounds necessitates strict safety precautions to avoid exposure.[1][3]

  • Thioether (Sulfide) Group: Organosulfides can be malodorous and are incompatible with strong acids and oxidizing agents.[4] Upon decomposition, particularly when heated, they can emit toxic fumes of sulfur oxides.[4]

A thorough risk assessment is therefore mandatory before any disposal activities commence. This involves reviewing the quantities of waste, the potential for exposure, and ensuring all necessary safety controls are in place.

Hazard Class Potential Hazard Associated with this compound Primary Rationale
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.Based on the general toxicity profile of hydrazide derivatives.[1][2][3]
Skin Corrosion/Irritation May cause skin irritation or severe burns.Hydrazides are known to be corrosive.[1][3]
Serious Eye Damage May cause serious eye damage.Inferred from the corrosive nature of the hydrazide moiety.[2]
Carcinogenicity Suspected of causing genetic defects or cancer.A common concern for hydrazine derivatives.[2][3][5]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.A general characteristic of many specialized organic compounds and hydrazines.[6][7]
Chemical Incompatibility Reacts with strong acids, oxidizing agents, and certain metals.A known property of thioethers and hydrazides.[4]

Pre-Disposal Operations: Segregation and Containment

The cornerstone of safe chemical disposal is meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Waste Collection Protocol:
  • Select an Appropriate Waste Container: Utilize a dedicated, chemically resistant container, preferably glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[8]

  • Label the Container Clearly: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and list all solvents or other chemicals present in the waste mixture.

  • Segregate the Waste: This waste stream must be kept separate from:

    • Oxidizing Agents (e.g., bleach, nitric acid): To prevent exothermic and potentially explosive reactions with the hydrazide moiety.

    • Strong Acids: To prevent reactions with the thioether group, which could liberate toxic fumes.[4]

    • Aqueous Waste (unless the waste is already in an aqueous solution): To prevent unforeseen reactions and to comply with disposal facility requirements.

  • Accumulate Waste Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills.[9] The container must remain closed at all times except when waste is being added.

Disposal Workflow and Decision-Making

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste, from generation to final hand-off.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_ehs Institutional Disposal Protocol A Waste Generated (Solid or Liquid) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible Waste Container B->C D Segregate Waste (Keep from Oxidizers & Acids) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is Container Full or Ready for Disposal? E->F G Complete Hazardous Waste Pickup Request Form F->G Yes H EHS Personnel Collects Waste G->H I Transport to Central Accumulation Area H->I J Final Disposal via Licensed Waste Contractor I->J

Caption: Decision workflow for handling and disposing of this compound waste.

Decontamination and Spill Management

Accidents can happen, and a prepared response is critical. The procedures for cleaning contaminated materials and managing spills are integral to the overall disposal plan.

Decontamination of Labware:
  • Initial Rinse: In a chemical fume hood, rinse glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol or acetone) to remove gross contamination.

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous waste in your designated this compound waste container.

  • Oxidative Treatment: Because of the malodorous potential of the thioether group, a decontamination step is recommended.[10] Submerge the rinsed glassware in a freshly prepared 10% bleach solution within a fume hood. Allow it to soak for at least 24 hours. This helps to oxidize the sulfur-containing moiety.

  • Final Cleaning: After the soak, the bleach solution should be disposed of as hazardous waste. The glassware can then be washed using standard laboratory detergents.

Managing Small Spills:

For small spills (<100 mL) within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Ensure Proper PPE: Don two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[6]

  • Collect Waste: Carefully sweep the absorbent material into a designated container for hazardous waste.

  • Decontaminate Surface: Wipe the spill area with a cloth dampened with a solvent, collecting the cloth as hazardous waste. Then, decontaminate the surface with a 10% bleach solution, followed by a final water rinse. All cleaning materials must be disposed of as hazardous waste.[10]

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[10][11]

Final Disposal Pathway: Regulatory Compliance

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[12][13] Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste before it is handed over to EHS.

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in these settings.[9][14] Your institution's EHS office will be fully versed in these requirements and will manage the final disposal process. Never discharge chemical waste down the drain or dispose of it in the regular trash.[15][16]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. InsideEPA.com. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MedPro Disposal. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. C&EN, YouTube. [Link]

  • MSDS Hydrazide 20220411. Vecom Marine. [Link]

  • OSHA Guidelines for Cleaning Up Small Chemical Spills | Workplace Safety Procedures Training. OSHA Outreach Courses, YouTube. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • hydrazine hydrate 55% - SAFETY DATA SHEET. Univar Solutions. [Link]

  • Safety data sheet - Thiophanate-methyl. CPAChem. [Link]

  • SAFETY DATA SHEET - T-METHYL 4.5L ST. Albaugh LLC. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC, National Center for Biotechnology Information. [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]

  • Safety Data Sheet: Diethyl ether. Carl ROTH. [Link]

  • Hazardous Waste Disposal. WAAC Newsletter. [Link]

  • Safe Method of Use Compounds that have Chronic Toxicity. University of Canterbury. [Link]

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. [Link]

  • SOP FOR STENCH CHEMICALS. Columbia University Research. [Link]

  • acticide® la 1209. PICOL. [Link]

  • 3-((4-Methylphenyl)thio)propionic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Ethers and peroxide forming compounds. Western Sydney University. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • 3-(p-Methylphenyl)propanal. PubChem, National Center for Biotechnology Information. [Link]

  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate. [Link]

  • The Toxicologist: Late-Breaking Supplement. Society of Toxicology. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.